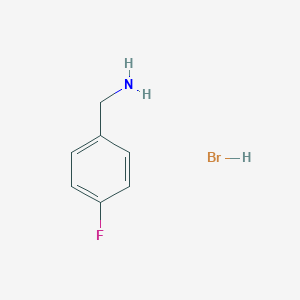

(4-Fluorophenyl)methanamine hydrobromide

Übersicht

Beschreibung

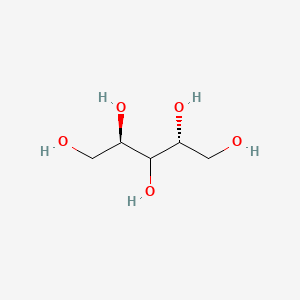

(4-Fluorophenyl)methanamine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C7H9BrFN and its molecular weight is 206.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 204.99024 g/mol and the complexity rating of the compound is 77. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Biased Agonists for Serotonin 5-HT1A Receptors

(J. Sniecikowska et al., 2019) explored derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds with 4-fluorophenyl elements, as biased agonists of serotonin 5-HT1A receptors. These compounds showed promising antidepressant-like activity, suggesting potential applications in the development of antidepressant drugs.

2. Chiral Discrimination in Pharmaceutical Analysis

(Y. Bereznitski et al., 2002) demonstrated the use of an amylose tris-3,5-dimethylphenyl carbamate stationary phase in separating enantiomers of compounds, including (4-Fluorophenyl)methanamine derivatives. This application is crucial in pharmaceutical analysis for chiral discrimination of drugs.

3. Ruthenium Complexes in Hydrogenation Reactions

(Ş. Karabuğa et al., 2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, involving 4-fluorophenyl components, for use in ruthenium(II) complexes. These complexes showed high efficiency in hydrogenation reactions, indicating potential for industrial catalysis.

4. Analytical Methods for Drug Degradation Products

(D. El-Sherbiny et al., 2005) developed methods for the separation of flunarizine hydrochloride and its degradation products, including bis(4-fluorophenyl)methanamine. This research is significant in quality control and stability studies of pharmaceuticals.

5. Synthetic Route to Pimavanserin Tartrate

(Caijiao Wu et al., 2019) reported a synthetic route for pimavanserin tartrate starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine. This improved process is significant in the synthesis of pharmaceutical compounds.

6. Met Kinase Inhibitors in Cancer Treatment

(G. M. Schroeder et al., 2009) identified N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, indicating potential in cancer therapeutics.

7. Phosphoramidate Derivatives for Antimicrobial Activity

(S. Munichandra Reddy et al., 2015) synthesized phosphoramidate derivatives including 4-fluorophenyl methanamine, exhibiting potent antimicrobial activity. This research contributes to the development of new antimicrobial agents.

8. Functional Selectivity in Drug Discovery

(J. Sniecikowska et al., 2019) also explored the concept of biased agonism in drug discovery, focusing on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, highlighting the potential for more targeted and effective CNS disorder treatments.

9. Polymer Synthesis and Applications

(E. Sabbaghian et al., 2015) developed novel poly(keto ether ether amide)s using a diamine containing 4-fluorophenyl groups. These polymers showed high thermal stability and solubility, important for advanced material applications.

10. Theoretical Study for Active Sites Identification

(S. Trivedi, 2017) conducted a theoretical study of (RS)-(4-fluorophenyl) (pyridine-2yl) methanol using density functional theory, aiding in understanding the molecular structure and active sites for potential drug development.

Wirkmechanismus

Target of Action

The primary target of 4-Fluorobenzylamine Hydrobromide is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to interact with its target, trypsin-1 . The compound’s interaction with Trypsin-1 and the resulting changes are still under investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluorobenzylamine Hydrobromide. For instance, the compound is classified as a flammable liquid and may be corrosive to metals . It is recommended to store the compound in a well-ventilated place, keep it cool, and store it locked up . It should also be stored in a corrosive resistant container with a resistant inner liner .

Biochemische Analyse

Biochemical Properties

These are compounds containing a phenylmethanamine moiety, which consists of a phenyl group substituted by a methanamine

Metabolic Pathways

It has been suggested that one of the main metabolites of flupirtine, a compound structurally similar to 4-Fluorobenzylamine, is the biologically inactive 4-fluorohippuric acid .

Eigenschaften

IUPAC Name |

(4-fluorophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.BrH/c8-7-3-1-6(5-9)2-4-7;/h1-4H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIMWJYSMVBDPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2270172-94-4 | |

| Record name | 4-Fluorobenzylamine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

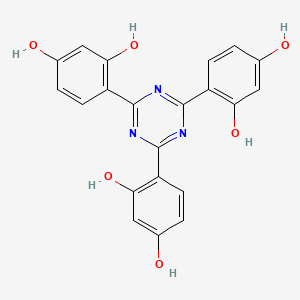

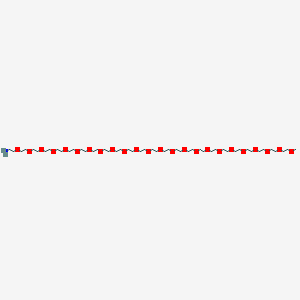

![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)

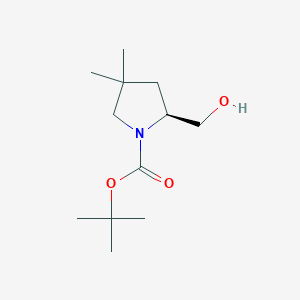

![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)

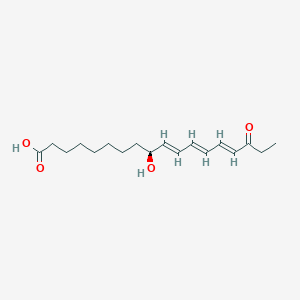

![3-Oxo-N-[(3S)-2-oxooxolan-3-yl]undecanamide](/img/structure/B3028518.png)